molecular formula C23H24N4O4 B2925198 N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1207044-82-3

N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2925198
CAS RN: 1207044-82-3
M. Wt: 420.469
InChI Key: BNQYYDQMCKZNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-2-amino-4,5-dimethoxybenzoic acid” is a compound used for research purposes .


Synthesis Analysis

The specific synthesis process for this compound is not provided in the available resources .


Molecular Structure Analysis

The molecular formula of “Fmoc-2-amino-4,5-dimethoxybenzoic acid” is C24H21NO6 . Its molecular weight is 419.43 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the available resources .


Physical And Chemical Properties Analysis

The compound is stored in a cold-chain transportation . The boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds with similar structures, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant activity against various carcinomas, highlighting the potential of similar compounds in cancer research and therapy. For instance, BW301U, a compound within this category, has demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating its potential as a chemotherapeutic agent (Grivsky et al., 1980).

Herbicidal and Antibacterial Activity

Research on 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, which are structurally related, have been designed and synthesized to explore their herbicidal and antibacterial activities. These compounds have displayed moderate to good selective herbicidal activity against certain plants and did not possess inhibitory activity against specific weeds at tested concentrations (Liu & Shi, 2014).

Antibacterial and Antifungal Properties

Secondary metabolites from endophytic fungi of certain plants have exhibited a range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. Compounds such as 3-hydroxy-2-methoxy-5-methylpyridin-2(1H)-one, derived from these studies, underline the potential of similar compounds for use in developing new antibiotics or agents for treating fungal infections (Xiao et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources .

Safety and Hazards

The safety information, hazard statements, and precautionary statements for this compound are not provided in the available resources .

Future Directions

The future directions for the research and application of this compound are not provided in the available resources .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-14-4-6-18-17(10-14)21-22(26-18)23(29)27(13-25-21)9-8-20(28)24-12-15-11-16(30-2)5-7-19(15)31-3/h4-7,10-11,13,26H,8-9,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQYYDQMCKZNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

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